molecular formula C14H10IN3O B15169581 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one CAS No. 646525-02-2

3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B15169581
CAS No.: 646525-02-2
M. Wt: 363.15 g/mol
InChI Key: OAPKNCIGYWLRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one is a synthetic organic compound belonging to the class of benzotriazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one typically involves the following steps:

    Formation of the Benzotriazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodo Group: The iodo group can be introduced via electrophilic iodination using reagents such as iodine or N-iodosuccinimide (NIS).

    Benzylation: The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of the iodo group to a hydrogen atom using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or iodo positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Benzyl halides, iodine, N-iodosuccinimide (NIS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazinone derivatives with higher oxidation states, while reduction may yield deiodinated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-iodo-1,2,3-benzotriazin-4(3H)-one involves its interaction with molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with DNA/RNA: Potential effects on gene expression and protein synthesis.

    Cell Signaling Pathways: Modulation of signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-1,2,3-benzotriazin-4(3H)-one: Lacks the iodo group, which may affect its reactivity and applications.

    6-Iodo-1,2,3-benzotriazin-4(3H)-one: Lacks the benzyl group, which may influence its chemical properties and biological activity.

Properties

CAS No.

646525-02-2

Molecular Formula

C14H10IN3O

Molecular Weight

363.15 g/mol

IUPAC Name

3-benzyl-6-iodo-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C14H10IN3O/c15-11-6-7-13-12(8-11)14(19)18(17-16-13)9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

OAPKNCIGYWLRKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)I)N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.